molecular formula C5H12N8O2 B8673199 Melamine-urea-formaldehyde CAS No. 25036-13-9

Melamine-urea-formaldehyde

Cat. No.: B8673199
CAS No.: 25036-13-9
M. Wt: 216.20 g/mol
InChI Key: HANVTCGOAROXMV-UHFFFAOYSA-N
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Description

Melamine-urea-formaldehyde is a useful research compound. Its molecular formula is C5H12N8O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Wood and Furniture Industry

MUF resins are extensively used in the manufacturing of engineered wood products such as particleboards and laminated veneer lumber. They provide improved bonding strength and reduced formaldehyde emissions compared to traditional urea-formaldehyde resins. Studies have shown that increasing melamine content can enhance the mechanical properties of these boards, leading to better performance under stress and moisture exposure .

Coatings and Adhesives

MUF resins are employed in coatings and adhesives due to their excellent adhesion properties. They are used in surface coatings for furniture and flooring, providing a durable finish that is resistant to scratches and chemicals. The addition of melamine contributes to the thermal stability of these coatings, making them suitable for high-temperature applications .

Functionalized Materials

Recent research has focused on functionalizing melamine sponges with urea-formaldehyde co-oligomers for specific applications such as solid-phase extraction in analytical chemistry. These functionalized sponges can selectively absorb various analytes, demonstrating their utility in environmental monitoring and pharmaceuticals .

Textile Industry

MUF resins are also utilized in the textile industry as finishing agents. They improve wrinkle resistance and water repellency in fabrics, enhancing their overall durability. The application of MUF in textiles has been shown to significantly improve the performance characteristics of treated materials .

Performance Enhancement in Particleboards

A study investigated the effects of varying melamine content on the performance of MUF resins used in particleboard production. Results indicated that higher melamine content led to increased internal bond strength and reduced formaldehyde emissions, making MUF resins a more environmentally friendly option compared to traditional formulations .

Development of Hydrophobic Sponges

Research on melamine sponges functionalized with urea-formaldehyde oligomers revealed that these materials exhibit hydrophobic properties despite incorporating hydrophilic groups. This unique characteristic allows them to be used effectively as sorbents for extracting pollutants from water sources, demonstrating their potential in environmental applications .

Comparative Data Table

Application AreaKey BenefitsPerformance Metrics
Wood ProductsEnhanced bonding strengthInternal bond strength improvement
CoatingsDurability and chemical resistanceScratch resistance, thermal stability
Functionalized MaterialsSelective absorption capabilitiesLow limits of quantification
TextilesImproved durabilityWrinkle resistance, water repellency

Properties

CAS No.

25036-13-9

Molecular Formula

C5H12N8O2

Molecular Weight

216.20 g/mol

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine;urea

InChI

InChI=1S/C3H6N6.CH4N2O.CH2O/c4-1-7-2(5)9-3(6)8-1;2-1(3)4;1-2/h(H6,4,5,6,7,8,9);(H4,2,3,4);1H2

InChI Key

HANVTCGOAROXMV-UHFFFAOYSA-N

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N.C(=O)(N)N

Related CAS

25036-13-9
68442-58-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A urea-formaldehyde-melamine prepolymer solution is prepared from 165 grams of 37% aqueous formaldehyde, 45 grams of water, 89 grams of urea and 1 gram of melamine, adjusted to pH 9.3 and heated for 1 hour at 65° C. One-hundred seventy grams of this prepolymer solution are emulsified in a solution of six grams of Tetronic 1502 dissolved in one-hundred grams of xylene, and 0.06 milliequivalents of sulfur dioxide (about 4 normal in xylene solution) is added, resulting in an exothermic reaction. After stirring for 1 hour, the solvent dispersion has little or no precipitate. Without any preliminary phase separation, the product is mixed with water to give about 16% total solids, and this "aqueous redispersion" is steam distilled under high-shear agitation to yield a product free of of residual xylene, closely resembling that described in Example 1. A paper coating prepared as described in Example 1 has a scatter coefficient of about 4,000 cm2 /gram.
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45 g
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Synthesis routes and methods II

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
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Synthesis routes and methods III

Procedure details

To 56.9 g of a 37% aqueous solution of formaldehyde (formalin) adjusted to the pH of 8.6 by a 5% aqueous solution of sodium hydroxide, 22.6 g of melamine and 20.5 g of urea were added, mixed and dissolved at 50° C. with stirring, and water was added. After one hour, melamine-urea-formaldehyde prepolymer was obtained by cooling.
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